Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate
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Overview
Description
Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate is a synthetic organic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-difluoro-2-nitrobenzoic acid with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the quinazolinone core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its fluorine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-4-oxoquinazoline: Shares the quinazolinone core but lacks the ethyl propanoate side chain.
Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoate: Similar structure with methoxy groups instead of fluorine atoms.
Ethyl 3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoate: Contains chlorine atoms instead of fluorine.
Uniqueness
Ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 3-(6,7-difluoro-4-oxoquinazolin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-20-12(18)3-4-17-7-16-11-6-10(15)9(14)5-8(11)13(17)19/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIEUPUGYKYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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